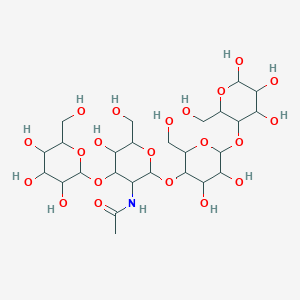
Asiaol-Gm1-tetrasaccharide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Asiaol-Gm1-tetrasaccharide typically involves the desialylation of GM1 gangliosides. A common method includes mild formic acid hydrolysis (0.1 N, 100°C for 2 hours) to remove sialic acid residues from GM1, resulting in the formation of this compound . The product is then isolated and purified using Folch partitioning and Iatrobeads column chromatography, achieving an overall yield of more than 50% .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of GM1 gangliosides from bovine brain tissue, followed by desialylation and purification steps. The use of advanced chromatographic techniques ensures high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Asiaol-Gm1-tetrasaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the glycosphingolipid structure.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are conducted under controlled conditions to ensure selective reduction of functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds. These reactions are performed under mild conditions to maintain the integrity of the tetrasaccharide structure.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its utility in different applications .
Applications De Recherche Scientifique
Asiaol-Gm1-tetrasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosphingolipid interactions and membrane dynamics.
Mécanisme D'action
Asiaol-Gm1-tetrasaccharide exerts its effects by interacting with specific receptors on the cell membrane. It is recognized by type IV pili and Lectin A (LecA) proteins, which facilitate cell adhesion and signaling . The compound modulates bioactivities, adherence, and motilities controlled by opposite signaling pathways, making it a valuable tool for studying cellular interactions .
Comparaison Avec Des Composés Similaires
Asiaol-Gm1-tetrasaccharide is unique due to its specific structure and functional properties. Similar compounds include:
GM1 Ganglioside: A sialic acid-containing glycosphingolipid abundant in neurons, involved in cell signaling and neuronal protection.
GD1a, GD1b, and GT1b Gangliosides: These compounds are also glycosphingolipids with varying numbers of sialic acid residues, each playing distinct roles in cellular processes.
This compound stands out due to its desialylated structure, which provides unique binding properties and functional applications .
Propriétés
Formule moléculaire |
C26H45NO21 |
|---|---|
Poids moléculaire |
707.6 g/mol |
Nom IUPAC |
N-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |
Clé InChI |
HCXIEPLIUZXCMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


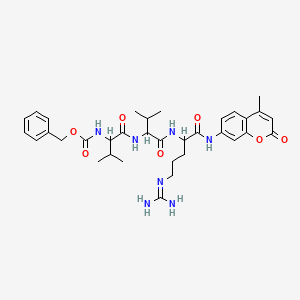
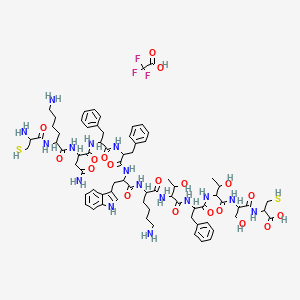
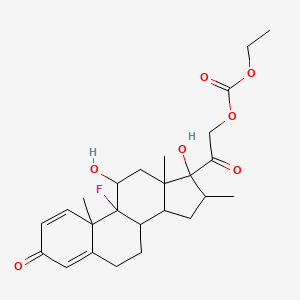
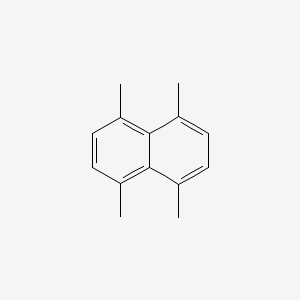
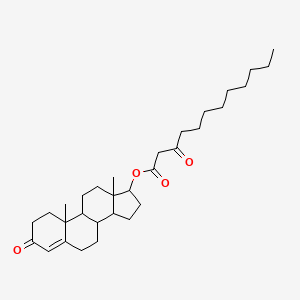
![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)
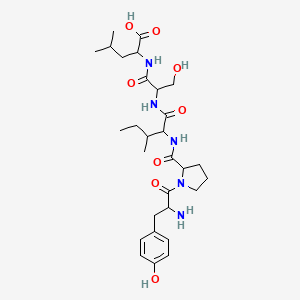
![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)
![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)
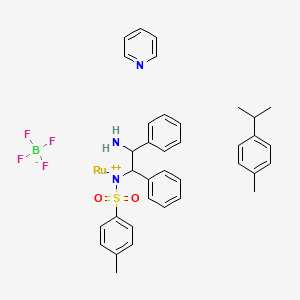
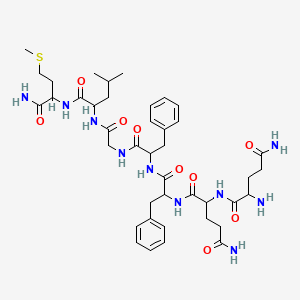
![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)
